molecular formula C11H14F3N5 B11740033 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11740033
M. Wt: 273.26 g/mol
InChI Key: URRKAJFNECEKBF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps. One common method includes the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core components of many biologically active molecules. The synthetic route typically involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The pyrazole rings can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole rings also play a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-3-18-10(12)8(5-16-18)4-15-9-6-19(11(13)14)17-7(9)2/h5-6,11,15H,3-4H2,1-2H3

InChI Key

URRKAJFNECEKBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2C)C(F)F)F

Origin of Product

United States

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